molecular formula C30H46O7 B1236707 Cucurbitacin O CAS No. 2163-40-8

Cucurbitacin O

Cat. No. B1236707
CAS RN: 2163-40-8
M. Wt: 518.7 g/mol
InChI Key: AOHIGMQGPFTKQX-SSGGGWRTSA-N
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Description

Cucurbitacins are a class of biochemical compounds that some plants, notably members of the pumpkin and gourd family, Cucurbitaceae, produce as a defense against herbivores . They are chemically classified as triterpenes . Cucurbitacins have significant biological activities, such as anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor potential .


Synthesis Analysis

Cucurbitacin synthesis begins with the cyclization of 2,3-oxidosqualene to cucurbitadienol by oxidosqualene cyclase (OSC), and further metabolizations occur by subsequent hydroxylation, acetylation, and glucosylation steps . Despite the natural abundance of cucurbitacins in different natural species, their obtaining and isolation is limited, as a result, an increase in their chemical synthesis has been developed by researchers .


Molecular Structure Analysis

From the chemical point of view, cucurbitacins are cucurbitane-type tetracyclic triterpenoid saponins with 30 carbons atoms on their basic skeleton .


Chemical Reactions Analysis

Cucurbitacins are cucurbitane-type tetracyclic triterpenoid saponins with 30 carbons atoms on their basic skeleton . The chemical reactions involved in the synthesis of cucurbitacins involve several steps, including cyclization, hydroxylation, acetylation, and glucosylation .


Physical And Chemical Properties Analysis

Cucurbitacins are cucurbitane-type tetracyclic triterpenoid saponins with 30 carbons atoms on their basic skeleton . More detailed physical and chemical properties would require specific experimental data, which is not available in the current search results.

Scientific Research Applications

Anticancer Properties

Cucurbitacin O, a component of traditional Chinese medicines, is gaining attention for its potential anticancer properties. Studies have shown its effectiveness in inhibiting the proliferation of cancer cells and inducing apoptosis in various cancer types, including lung cancer. The mechanism involves modulation of molecular signaling pathways, suggesting its potential use in chemotherapy for lung cancer treatment (Liu et al., 2021). Additionally, cucurbitacin O and its derivatives have been found to exhibit strong pharmacological properties such as antitumor, anti-inflammatory, and hepatoprotective effects (Chen et al., 2012).

Anti-Inflammatory and Immunomodulatory Effects

Cucurbitacin O demonstrates significant anti-inflammatory activity. For example, in a study on an experimental model of adjuvant-induced arthritis in rats, cucurbitacin O modified clinical symptoms and reduced signs of arthritis. It was also observed to decrease the expression of proinflammatory enzymes and mediators, justifying its potential as an anti-inflammatory agent (Escandell et al., 2007). Cucurbitacin O's immunomodulatory properties have also been highlighted, showing effects on mouse lymphocytes, indicating its role in suppressing adaptive immune responses (Wang et al., 2014).

Antioxidant Properties

The antioxidant properties of cucurbitacin O have been explored, with studies demonstrating its ability to scavenge free radicals. This indicates its potential use in reducing oxidative stress, which is a contributing factor in various diseases (Tannin-Spitz et al., 2007).

Synergistic Effects with Other Drugs

Research has also shown that cucurbitacin O can have synergistic effects when used in combination with other small-molecule drugs. This suggests its potential as an adjunct drug in clinical treatments, particularly in cancer therapy (Jing et al., 2020).

Potential in Treating Metabolic Diseases

Cucurbitacin O has shown promise in treating metabolic diseases. For instance, cucurbitacin E, a similar compound, has been found to reduce symptoms of metabolic syndrome in mice, suggesting cucurbitacin O might have similar effects (Murtaza et al., 2017).

Mechanism of Action

Cucurbitacins exert anticancer effects not by increasing STAT3 activity but by increasing ROS and antioxidant levels, which promote cell death . They also have been reported to induce DNA damage along with the promotion of the ATM-Chk1-Cdc25C-Cdk1 cascade in A549 mediated by reactive oxygen species (ROS) formation .

Safety and Hazards

While cucurbitacins have significant biological activities, their safety profile is not fully understood. It is recommended to handle these compounds with care, avoiding dust formation and breathing vapors, mist, or gas .

Future Directions

There are several studies, both in vitro and in vivo, reporting the important anticancer/chemopreventive potential of cucurbitacins . Therefore, a comprehensive review on this topic is recommended for future clinical research . The toxicity from the curative effect has to be distinguished by various in vitro and clinical trials and is highly recommended for the future work involving Cucurbitacins .

properties

IUPAC Name

(2R,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23-24,31-32,35-37H,10,13-15H2,1-8H3/b12-11+/t17-,18-,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHIGMQGPFTKQX-SSGGGWRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cucurbitacin O

CAS RN

2163-40-8
Record name Presenegenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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